molecular formula C12H19NO B2917963 2-[4-(tert-butoxy)phenyl]ethan-1-amine CAS No. 157981-64-1

2-[4-(tert-butoxy)phenyl]ethan-1-amine

Cat. No.: B2917963
CAS No.: 157981-64-1
M. Wt: 193.29
InChI Key: GPKNHRSSJDAUGA-UHFFFAOYSA-N
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Description

2-[4-(tert-Butoxy)phenyl]ethan-1-amine is a substituted phenethylamine derivative characterized by a tert-butoxy group (-O-C(CH₃)₃) at the para position of the phenyl ring and a primary ethylamine side chain. This structural motif confers unique steric and electronic properties, making it relevant in medicinal chemistry and materials science.

  • Protection/deprotection strategies: Use of tert-butoxy groups in peptide synthesis (e.g., tert-butyl 4-(aminomethyl)-1H-imidazole-1-carboxylate in ).
  • Schiff base formation: Condensation of amines with ketones or aldehydes, as seen in the synthesis of 1-(4-methoxyphenyl)ethan-1-amine derivatives ().

The tert-butoxy group enhances lipophilicity and metabolic stability compared to smaller substituents (e.g., methoxy or methylthio), which may influence pharmacokinetic behavior in drug design .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7H,8-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKNHRSSJDAUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157981-64-1
Record name 2-[4-(tert-butoxy)phenyl]ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tert-butoxy)phenyl]ethan-1-amine typically involves the reaction of 4-tert-butoxybenzaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon . The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The purification of the final product is typically achieved through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(tert-butoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(tert-butoxy)phenyl]ethan-1-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[4-(tert-butoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the nervous system, influencing neurotransmitter release and signal transduction. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Steric Effects

  • In contrast, smaller groups like methylthio () or methoxy () allow tighter molecular packing .
  • Trimethylsilyl substituents () provide steric shielding while altering electronic properties via silicon’s electrophilic nature .

Electronic Effects

  • Electron-donating groups (e.g., tert-butoxy, methylthio) increase electron density on the phenyl ring, enhancing π-π stacking in receptor binding.
  • Electron-withdrawing groups (e.g., trifluoroethoxy in ) reduce ring electron density, favoring interactions with electron-deficient biological targets .

Biological Activity

2-[4-(tert-butoxy)phenyl]ethan-1-amine, also known as a derivative of phenethylamine, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a tert-butoxy group, which influences its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic interventions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The tert-butoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This characteristic may facilitate the compound's ability to modulate neurotransmitter systems, particularly those involving monoamines.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity against a range of pathogens, including multidrug-resistant strains. For instance, derivatives with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundMRSA (USA300 strain)4 μg/mL
Related compoundsClostridium difficile8 μg/mL
Candida albicans16 μg/mL

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of this compound. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby mitigating inflammation in various cellular models. The mechanism likely involves modulation of signaling pathways related to inflammatory responses.

Study on Antimicrobial Activity

A study published in RSC Advances evaluated a series of phenylthiazole derivatives, including those related to this compound. These compounds were tested against several bacterial strains, demonstrating significant antimicrobial effects. The structure–activity relationship (SAR) analysis revealed that modifications in the side chains could enhance efficacy against resistant strains .

Pharmacological Evaluation

In another investigation, the pharmacological properties of similar amine derivatives were assessed for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The findings indicated that certain structural modifications could lead to improved inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .

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